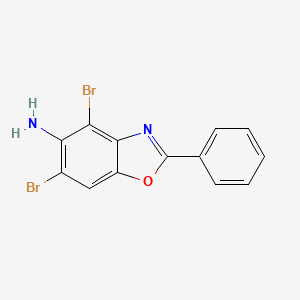

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine

CAS No.: 637302-85-3

Cat. No.: VC7989488

Molecular Formula: C13H8Br2N2O

Molecular Weight: 368.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 637302-85-3 |

|---|---|

| Molecular Formula | C13H8Br2N2O |

| Molecular Weight | 368.02 g/mol |

| IUPAC Name | 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine |

| Standard InChI | InChI=1S/C13H8Br2N2O/c14-8-6-9-12(10(15)11(8)16)17-13(18-9)7-4-2-1-3-5-7/h1-6H,16H2 |

| Standard InChI Key | YXHPZBKRNNWMLV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the benzoxazole family, featuring a fused benzene and oxazole ring system. Key substitutions include:

-

Bromine atoms at positions 4 and 6, introducing steric bulk and electron-withdrawing effects.

-

A phenyl group at position 2, contributing aromatic stacking potential.

-

An amine group at position 5, enabling hydrogen bonding and further functionalization.

The molecular formula is C₁₃H₈Br₂N₂O, with a theoretical molecular weight of 392.03 g/mol.

Comparative Analysis of Analogous Structures

Data from related compounds highlight structural variations and their implications:

These analogs demonstrate how halogenation and aryl substitution modulate electronic and steric profiles, influencing reactivity and biological activity .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis reports exist for 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine, methods for analogous compounds involve:

-

Cyclocondensation: Reacting 2-aminophenol derivatives with substituted benzaldehydes under acidic or catalytic conditions.

-

Halogenation: Post-synthetic bromination using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.

For example, 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine (CID 1415370) is synthesized via sequential bromination and cyclization steps, yielding a purity-adjusted product .

Reaction Dynamics

The amine group at position 5 serves as a nucleophilic site for:

-

Acylation: Formation of amides with acyl chlorides.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling for biaryl synthesis.

Bromine atoms facilitate electrophilic aromatic substitution, enabling further functionalization.

Physicochemical Properties

Spectral Characteristics

-

UV-Vis Spectroscopy: Benzoxazole derivatives exhibit absorption maxima near 300–350 nm due to π→π* transitions. Bromine substitution redshifts absorption via heavy-atom effects .

-

Fluorescence: Limited emission intensity due to bromine’s triplet-state promotion, though amine groups may enhance quantum yields in polar solvents.

Solubility and Stability

-

Solubility: Low aqueous solubility (logP ~3.5–4.2) due to hydrophobic aryl and halogen groups. Soluble in DMSO and DMF.

-

Thermal Stability: Decomposition temperatures exceed 200°C, typical for halogenated aromatics.

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies for improved yield and scalability.

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and bioactivity.

-

Biological Screening: Evaluating the compound against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume